Di(1H-pyrrol-1-yl)methanone
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Overview
Description
Di(1H-pyrrol-1-yl)methanone is a heterocyclic organic compound with the molecular formula C9H8N2O It is characterized by the presence of two pyrrole rings connected to a central carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(1H-pyrrol-1-yl)methanone typically involves the condensation of pyrrole with a carbonyl-containing compound under specific reaction conditions. One common method is the reaction of pyrrole with formaldehyde in the presence of an acid catalyst, which facilitates the formation of the methanone bridge between the two pyrrole rings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and catalysis used in laboratory settings can be scaled up for industrial production if needed.
Chemical Reactions Analysis
Types of Reactions
Di(1H-pyrrol-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur on the pyrrole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce halogenated or nitrated pyrrole compounds .
Scientific Research Applications
Di(1H-pyrrol-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism of action of Di(1H-pyrrol-1-yl)methanone and its derivatives involves interactions with various molecular targets. The central carbonyl group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrrole rings can engage in π-π stacking and other non-covalent interactions. These properties make it a versatile compound for studying molecular interactions and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Pyrrole-2-carboxaldehyde: Similar in structure but with an aldehyde group instead of a methanone bridge.
2,4-Dimethylpyrrole: Contains methyl groups on the pyrrole rings, altering its chemical properties.
1,2-Bis((1H-pyrrol-2-yl)methylene)hydrazine: A related compound with a hydrazine bridge instead of a carbonyl group.
Uniqueness
Di(1H-pyrrol-1-yl)methanone is unique due to its specific arrangement of two pyrrole rings connected by a carbonyl group. This structure imparts distinct chemical reactivity and potential for diverse applications in research and development .
Properties
CAS No. |
54582-33-1 |
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Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
di(pyrrol-1-yl)methanone |
InChI |
InChI=1S/C9H8N2O/c12-9(10-5-1-2-6-10)11-7-3-4-8-11/h1-8H |
InChI Key |
AVDNGGJZZVTQNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C(=O)N2C=CC=C2 |
Origin of Product |
United States |
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